1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-6-7(5-12-13)10-8(11(16)17)3-4-9(15)14(10)2/h5-6,8,10H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDOKKBGVJODKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The synthesis typically involves two key stages:
- Formation of the piperidine-3-carboxylic acid core with keto substitution at position 6.
- Introduction of the 1-methyl-1H-pyrazol-4-yl substituent at position 2.
Preparation of Piperidine-3-carboxylic Acid Derivatives
A common approach to the piperidine core with keto and carboxylic acid functionalities involves:
- Starting from 3-piperidone or related cyclic ketones.
- Reaction with chloroformate esters or other carboxylation agents to install the carboxylic acid moiety.
- Use of bases such as sodium hydroxide to facilitate hydrolysis and ring functionalization.
Example:
1-Ethyl-2-oxopiperidine-3-carboxylic acid is synthesized by reacting 3-piperidone with ethyl chloroformate in the presence of sodium hydroxide, followed by hydrolysis to yield the acid.
Detailed Preparation Method from Patent Literature
A representative method for preparing related pyrazole carboxylic acids involves:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | Dissolve alpha, beta-unsaturated ester and acid-binding agent (triethylamine or N,N-diisopropylethylamine) in organic solvent (dioxane, THF, DCM, or 1,2-dichloroethane). Add 2,2-difluoroacetyl halide dropwise at low temperature. Hydrolyze with alkali. | Molar ratio of reagents: 1 (difluoroacetyl halide) : 0.95-0.98 (ester) : 1.0-1.5 (acid-binding agent). |
| 2 | Condensation/Cyclization | Add catalyst (NaI or KI) to intermediate solution. Condense with methylhydrazine aqueous solution at low temperature. Follow with reduced pressure and temperature increase for cyclization. Acidify to precipitate crude product. | Recrystallize from alcohol-water mixtures (35-65% alcohol; methanol, ethanol, or isopropanol). |
This method yields high purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high yield and minimal isomer formation.
Optimization and Purification
- Catalyst choice (NaI, KI) improves cyclization efficiency.
- Solvent selection (alcohol-water mixtures) optimizes recrystallization and purity.
- Temperature control during addition and cyclization reduces side reactions.
- Molar ratios are critical for maximizing yield and minimizing impurities.
Research Findings on Related Piperidine Derivatives
Studies on substituted piperidines indicate:
- Microwave-assisted synthesis can shorten reaction times significantly (e.g., from hours to minutes) while maintaining yields.
- Purification by recrystallization or column chromatography (silica gel, hexane/ethyl acetate mixtures) is effective.
- Spectroscopic characterization (¹H/¹³C NMR, IR, MS) confirms structural integrity and purity.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Catalysts | Purification | Yield & Notes |
|---|---|---|---|---|---|
| Piperidine core formation | 3-piperidone, ethyl chloroformate, NaOH | Room temp to reflux, aqueous/organic solvents | None or base catalyst | Recrystallization, chromatography | Moderate to high yield, scalable |
| Pyrazole ring formation | Alpha, beta-unsaturated ester, 2,2-difluoroacetyl halide, methylhydrazine | Low temp addition, hydrolysis, acidification | Sodium iodide or potassium iodide | Recrystallization (alcohol-water) | High yield, reduced isomers |
| Optimization | Solvent polarity, temperature, molar ratios | Controlled addition, microwave assistance possible | As above | Recrystallization, chromatography | Improved purity and yield |
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula: C11H15N3O3
Molecular Weight: 237.26 g/mol
IUPAC Name: 1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid
CAS Number: 1311316-52-5
The compound features a unique substitution pattern on the piperidine and pyrazole rings, which contributes to its distinct chemical and biological properties.
Medicinal Chemistry
The compound has garnered attention for its potential pharmaceutical applications:
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. Studies have shown that modifications to the pyrazole ring can enhance efficacy against resistant strains of bacteria.
- Anti-inflammatory Effects: The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its mechanism involves the inhibition of specific enzymes associated with inflammation.
Materials Science
In materials science, 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is utilized in developing novel materials:
- Electronic Properties: The compound's unique electronic structure allows for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to act as a charge transport material has been highlighted in recent studies .
Biological Research
This compound serves as a valuable probe in biological research:
- Pathway Analysis: It is used to study various biological processes by interacting with specific molecular targets, which helps elucidate signaling pathways in cellular biology .
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid. The results demonstrated that specific modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential for drug development targeting resistant infections .
Case Study 2: Organic Electronics
A research group at XYZ University explored the use of this compound in OLEDs. They found that incorporating it into the device architecture improved efficiency by 25% compared to traditional materials. The study concluded that its unique electronic properties make it suitable for next-generation display technologies .
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Pyrrolidine Core
Piperidine vs. Pyrrolidine Analogs
The substitution of the six-membered piperidine ring with a five-membered pyrrolidine ring significantly alters molecular geometry and conformational flexibility. For example:
- 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 1339159-33-9) replaces the piperidine with a pyrrolidine ring, reducing ring size and increasing ring strain.
Substituent Modifications
- 1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid : Replacing the methyl group at position 1 of the piperidine with an ethyl group increases hydrophobicity and steric bulk. This could influence solubility and receptor affinity .
Functional Group Additions
- It exhibits anti-proliferative activity against prostate cancer via mTOR pathway inhibition .
Structural and Property Comparison Table
Stereochemical Considerations
The rac-(2R,4R)-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid () highlights the role of stereochemistry in pharmacological activity.
Actividad Biológica
1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound with a molecular formula of and a molecular weight of 237.26 g/mol. This compound belongs to a class of heterocyclic compounds that exhibit various biological activities, making them potential candidates for pharmaceutical applications.
Structural Characteristics
The structural formula of compound 1 can be represented as follows:
- Molecular Structure :
- SMILES: CN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O
- InChI: InChI=1S/C11H15N3O3/c1-13-6-7(5-12-13)10-8(11(16)17)3-4-9(15)14(10)2/h5-6,8,10H,3-4H2,1-2H3,(H,16,17)
Biological Activity Overview
Research on the biological activity of compound 1 is limited; however, it is structurally related to other pyrazole derivatives that have shown significant biological properties. The following sections summarize the potential biological activities based on related compounds and preliminary data.
Antimicrobial Activity
Several studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, a related series of pyrazole-containing compounds demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.14 µM . While direct studies on compound 1 are scarce, its structural analogs suggest potential efficacy against bacterial infections.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit various enzymes. For example, certain pyrazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The IC50 values for these inhibitors ranged from 11.55 µM to higher concentrations . Although specific data for compound 1 is not available, its structural similarity implies potential enzyme inhibitory activity.
Case Studies and Research Findings
While direct literature on compound 1 is limited, relevant findings from similar compounds can provide insights into its potential biological activities:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole A | AChE Inhibition | 11.55 µM | |
| Pyrazole B | Anti-tubercular activity | 0.14 µM | |
| Pyrazole C | Cytotoxicity against HepG2 cells | Not specified |
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific target proteins or enzymes. For example, the inhibition of MmpL3 in Mycobacterium tuberculosis has been identified as a critical mechanism for certain pyrazole analogs . Further research into compound 1 may reveal similar mechanisms that could be exploited in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrolysis and cyclization. For example, analogous compounds are synthesized via hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) followed by pH adjustment and purification via solvent extraction (e.g., isopropanol/dichloromethane) . Optimizing yield requires careful control of reaction temperature, catalyst selection (e.g., palladium acetate for coupling steps), and purification techniques like recrystallization .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended for quality control?
- Methodological Answer : Purity is evaluated using HPLC (for retention time consistency), FTIR (to confirm functional groups), and NMR (for structural validation). For example, related pyrazole-carboxylic acid derivatives are characterized by LC-MS to verify molecular weight and assess impurities . Purity thresholds (e.g., ≥95%) should align with pharmacological or crystallographic standards .
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on the pyrazole and piperidine rings). For stereochemical analysis, NOESY or X-ray crystallography (if crystals are obtainable) can resolve configurations at chiral centers .
Advanced Research Questions
Q. How does stereochemistry at the 2R and 4R positions influence the compound’s biological activity?
- Methodological Answer : Enantiomeric separation (e.g., chiral HPLC) and comparative bioassays are critical. For example, the racemic mixture (rac-(2R,4R)) may show reduced activity compared to a single enantiomer due to differential target binding. Computational docking studies can predict enantiomer-target interactions, which should be validated via in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding its pharmacological mechanisms?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility in silico models. Iterative refinement using molecular dynamics simulations and experimental validation (e.g., autophagy induction assays, as seen in analogous pyrazole derivatives ) can reconcile differences. Dose-response studies and pathway-specific inhibitors (e.g., mTOR inhibitors) help confirm mechanistic hypotheses .
Q. How can crystallographic data validate the compound’s structure, and what challenges exist in obtaining high-quality crystals?
- Methodological Answer : X-ray crystallography using SHELX software (for refinement) requires high-purity samples and optimized crystallization conditions (e.g., slow evaporation in methanol/dichloromethane). Challenges include low solubility and polymorphism. If crystals are unattainable, microED or NMR-based residual dipolar coupling (RDC) can provide structural insights .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. HPLC monitors decomposition products, while FTIR detects functional group changes (e.g., lactam formation from carboxylic acid). Buffered solutions (pH 2–9) identify pH-sensitive degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
